(1H-吡唑-3-基)硼酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

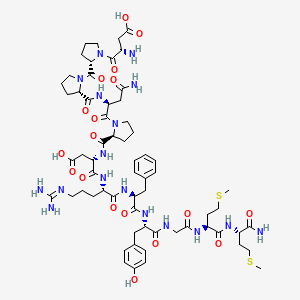

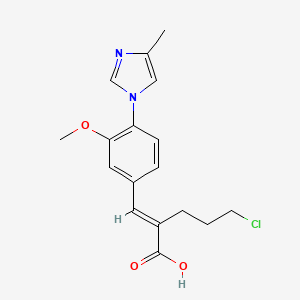

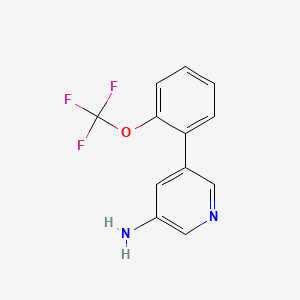

1H-Pyrazol-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C3H6BClN2O2 . It is used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives .

Synthesis Analysis

The compound can be synthesized through the Suzuki-Miyaura coupling reaction, where it reacts with different aryl halides over a palladium catalyst .Molecular Structure Analysis

The molecular weight of 1H-Pyrazol-3-ylboronic acid hydrochloride is 148.35 . The exact molecular structure can be found in the referenced material .Chemical Reactions Analysis

As mentioned earlier, 1H-Pyrazol-3-ylboronic acid hydrochloride is used in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives .Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere, under -20°C . More detailed physical and chemical properties are not available in the current resources.科学研究应用

生物活性化合物的合成:1-烷基吡唑酸,1H-吡唑的衍生物,是合成许多生物活性化合物的关键中间体。例如,从 1H-吡唑合成松香醇 1-甲基-1H-吡唑-5-硼酸酯涉及多个步骤,包括甲基化、转化为硼酸和与松香醇缩合,突出了这些化合物在复杂有机合成中的重要性 (张玉娟,2013)。

硅化或锗化吡唑硼酸的开发:一系列 1-烷基-1H-5-M-吡唑-4-硼酸的合成和结构表征(硅化或锗化)有助于我们了解硼酸衍生物。这些化合物在各种化学反应和分子合成中具有潜在应用 (K. Durka 等人,2015)。

在铃木偶联中的应用:已经描述了一种改进的 1-甲基-1H-吡唑-4-硼酸松香醇酯的合成方法,包括分离其相应的锂羟基酸盐配合物。该酯在铃木偶联反应中显示出显着的效用,铃木偶联反应是有机化学中形成碳碳键的关键方法 (Peter R. Mullens, 2009)。

在焰火着色剂中的潜力:对二氢双(唑基)硼酸锂(包括 1H-吡唑的衍生物)的研究探索了它们作为环保的红色焰火着色剂的潜力。鉴于传统的锶基着色剂对健康的影响,这一点尤为重要 (Alicia Dufter 等人,2020)。

在药物化合物中的用途:硼替佐米等化合物中的硼酸部分(其结构与 1H-吡唑-3-基硼酸相关)对其作为蛋白酶体抑制剂的活性至关重要。这突出了硼酸衍生物在药物化合物开发中的作用 (A. Bolognese 等人,2009)。

安全和危害

未来方向

1H-Pyrazol-3-ylboronic acid hydrochloride has potential applications in the preparation of receiver-amplifier, self-immolative dendrimers as potential platforms for self-triggered multiple-release prodrugs, and the preparation of bifunctional water-soluble triazole-containing derivatives of ethyl (hydroxycamptothecin) via click chemistry and conjugation to monoclonal antibodies for anticancer therapy .

属性

IUPAC Name |

1H-pyrazol-5-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVMFPRVYZDAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718339 |

Source

|

| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazol-3-yl)boronic acid hydrochloride | |

CAS RN |

1314216-33-5 |

Source

|

| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)